molecular formula C19H19N5O2 B2774292 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide CAS No. 2194846-34-7

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide

Cat. No.: B2774292
CAS No.: 2194846-34-7
M. Wt: 349.394
InChI Key: FBZYZTOKZYPAMY-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a complex organic compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a unique structure that includes a cyclopropylpyrimidine ring and a dihydroquinazolinone moiety, making it a subject of study in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Cyclopropylpyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylpyrimidine ring.

    Attachment of the Dihydroquinazolinone Moiety: The dihydroquinazolinone moiety is introduced through a series of condensation reactions, often involving the use of amines and carbonyl compounds.

    Final Coupling: The final step involves coupling the cyclopropylpyrimidine ring with the dihydroquinazolinone moiety through a propanamide linker.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and quinazolinone derivatives, such as:

  • N-(6-methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide
  • 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is unique due to its specific combination of a cyclopropylpyrimidine ring and a dihydroquinazolinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-18(20-10-14-9-17(13-5-6-13)22-11-21-14)7-8-24-12-23-16-4-2-1-3-15(16)19(24)26/h1-4,9,11-13H,5-8,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZYZTOKZYPAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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